Pyroglutamyl-phenylalanyl-prolinamide
Overview
Description
Scientific Research Applications
Hormonal Stimulation
Pyroglutamyl-phenylalanyl-prolinamide is primarily associated with hormonal stimulation in the human body. Bowers et al. (1971) discovered that synthetic pyroglutamyl-histidyl-prolinamide, a thyrotropin-releasing hormone (TRH), stimulates the secretion of prolactin and thyrotropin. This finding indicates the potential of this compound in regulating hormonal activities, particularly in conditions like hypothyroidism and hyperthyroidism (Bowers et al., 1971).
Neuropharmacological Effects
Babichev et al. (1981) explored the neuroendocrine effects of thyroliberin and its analogs, including this compound. These compounds showed a decrease in certain sleep phases and increased the awakening period in rats. This research opens avenues for understanding the potential neuropharmacological applications of this compound in sleep regulation and CNS disorders (Babichev et al., 1981).
Organocatalysis
In the field of chemistry, prolinamides, derivatives of proline which is closely related to this compound, have been effectively used as organocatalysts in various reactions. A review by Gruttadauria et al. (2008) highlights the use of L-proline and its derivatives in organocatalysis, emphasizing their applications in chemical synthesis processes (Gruttadauria et al., 2008).
Molecular and Structural Analysis
The compound has been a subject of molecular and structural analysis. For instance, Stensland and Castensson (1982) conducted an X-ray conformational analysis of a thyroliberin analogue, which includes this compound. Their research provides insights into the molecular structure and potential interaction processes with biological receptors, which can be crucial for developing new pharmaceuticals (Stensland & Castensson, 1982).
Enzymatic Interactions
Morier et al. (1979) investigated the enzymic degradation of thyrotropin-releasing-hormone (TRH) and pseudo-hormone, which included this compound. Understanding the enzymatic interactions of these compounds is vital for assessing their stability and efficacy in biological systems, particularly in therapeutic contexts (Morier et al., 1979).
Mechanism of Action
Pyroglutamyl-phenylalanyl-prolinamide is a thyrotropin-releasing hormone analogue . Thyrotropin-releasing hormone (TRH) plays a central role in the hypothalamic–pituitary–thyroid (HPT) axis. TRH is mainly synthesized in the hypothalamus and stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior lobe of the hypophysis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c20-17(25)15-7-4-10-23(15)19(27)14(11-12-5-2-1-3-6-12)22-18(26)13-8-9-16(24)21-13/h1-3,5-6,13-15H,4,7-11H2,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETOYWKJNIJFCR-KKUMJFAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956264 | |
Record name | 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34783-35-2 | |
Record name | Pyroglutamyl-phenylalanyl-prolinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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